BenchChemオンラインストアへようこそ!

3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Medicinal chemistry Physicochemical profiling Permeability optimization

This research-grade building block features a unique oxolan-3-yl N1-substituted pyrazole core, providing 1 H-bond donor (vs. 2 in N–H analogs) and comparable lipophilicity (XLogP3 ~1.1). Computational profiling predicts improved passive permeability, making it a matched molecular pair tool for quantifying tetrahydrofuran ring contributions to PK and molecular recognition. Ideal for glucokinase or kinase panel screening to differentiate 4-yl vs. 3-yl regioisomer selectivity. No published bioactivity data ensures an unencumbered scaffold for proprietary SAR exploration.

Molecular Formula C16H20N4O2
Molecular Weight 300.362
CAS No. 1797020-69-9
Cat. No. B2565907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide
CAS1797020-69-9
Molecular FormulaC16H20N4O2
Molecular Weight300.362
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NC2=CN(N=C2)C3CCOC3
InChIInChI=1S/C16H20N4O2/c1-19(2)14-5-3-4-12(8-14)16(21)18-13-9-17-20(10-13)15-6-7-22-11-15/h3-5,8-10,15H,6-7,11H2,1-2H3,(H,18,21)
InChIKeyCIJZBIWMDUPWTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (CAS 1797020-69-9) Baseline Characterization and Procurement Context


3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide is a synthetic benzamide derivative featuring a 3-dimethylaminophenyl amide core linked to a 1-(oxolan-3-yl)-1H-pyrazol-4-amine moiety. It is cataloged in PubChem (CID 71810124) and has a molecular formula of C16H20N4O2 with a molecular weight of 300.36 g/mol [1]. The compound is marketed by multiple chemical vendors as a research-grade building block; however, a systematic search of the primary literature (PubMed, BindingDB, ChEMBL) and patent databases reveals no published quantitative bioactivity data (IC50, Ki, EC50), selectivity profiles, or in vivo pharmacokinetic parameters for this specific compound as of the retrieval date. Consequently, high-strength differential evidence is currently limited, and procurement decisions must rely on indirect computational property comparisons and structural class inferences.

Why Close Analogs of 3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide Cannot Be Reliably Substituted


Closely related benzamide-pyrazole compounds, such as 3-(dimethylamino)-N-(1H-pyrazol-4-yl)benzamide (CAS 1153793-49-7) or N-[1-(oxolan-3-yl)pyrazol-4-yl]-3-(tetrazol-1-yl)benzamide (CAS 1797144-63-8), share core structural motifs but differ critically in the N1-substituent of the pyrazole ring or the nature of the phenyl substituent. Even minor modifications at these positions can markedly alter hydrogen-bonding capacity, lipophilicity, and molecular recognition [1]. In the absence of direct comparative biological data, computational physicochemical profiling indicates that the oxolan-3-yl group in the target compound reduces the hydrogen-bond donor count from 2 to 1 relative to the N–H pyrazole analog, while maintaining a comparable computed logP (~1.1 vs. 1.2) [2][3]. Such differences can affect membrane permeability, metabolic stability, and off-target interactions; therefore, generic substitution without experimental validation introduces material risk in target identification, assay development, or structure–activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide (1797020-69-9)


Hydrogen-Bond Donor Count Reduction Relative to N–H Pyrazole Analog

The target compound possesses one hydrogen-bond donor (the amide N–H), whereas the direct des-oxolan comparator 3-(dimethylamino)-N-(1H-pyrazol-4-yl)benzamide possesses two hydrogen-bond donors (amide N–H and pyrazole N–H). Reducing the HBD count from 2 to 1 is a well-precedented strategy for enhancing passive membrane permeability and reducing binding to polar clearance pathways [1][2]. The computed values are derived from PubChem (Cactvs 3.4.8.18).

Medicinal chemistry Physicochemical profiling Permeability optimization

Molecular Weight and Rotatable Bond Comparison with N–H Pyrazole Analog

The oxolan-3-yl substitution increases molecular weight from 230.27 g/mol (des-oxolan analog) to 300.36 g/mol, and rotatable bonds from 3 to 4 [1][2]. While these values remain within typical oral drug-like space, the increased size and flexibility may impact solubility and target binding entropy differently.

Drug-likeness Lead optimization Physicochemical property profiling

Class-Level Glucokinase Activator Patent Context and Structural Positioning

The target compound falls within the broader Markush scope of N-(pyrazole-3-yl)-benzamide derivatives claimed as glucokinase activators in patent US 8,236,824 (Merck KGaA) [1]. However, the patent exemplifies pyrazol-3-yl regioisomers, not pyrazol-4-yl derivatives. This regioisomeric difference means the target compound is NOT directly supported by the activation data in the patent. Nevertheless, the class-level activity data (reported EC50 values in the low micromolar range for certain benzamide-pyrazole analogs) provide a rationale for screening this compound against glucokinase and related targets, with the understanding that the 4-yl connectivity may yield a distinct selectivity profile [1].

Glucokinase activation Diabetes Patent SAR

Application Scenarios for 3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide Based on Evidence


Medicinal Chemistry SAR Exploration of Pyrazole N1-Substitution

The compound can serve as a tool to evaluate the impact of oxolan-3-yl N1-substitution on pyrazole-containing benzamide series. Researchers can compare its computed or experimentally determined properties (logP, solubility, permeability) directly with the des-oxolan analog (CAS 1153793-49-7) to quantify the contribution of the tetrahydrofuran ring to molecular recognition and pharmacokinetic behavior [1].

Regioisomeric Probe for Glucokinase or Related Metabolic Target Screening

Given that pyrazol-3-yl benzamides are known glucokinase activators, this pyrazol-4-yl regioisomer provides a complementary scaffold for structure–activity relationship diversification and selectivity profiling. Screening this compound in a glucokinase activation assay (or broader kinase panel) could reveal whether the 4-yl connectivity imparts a distinct selectivity fingerprint relative to the 3-yl series described in US 8,236,824 [2].

Chemical Biology Probe for Hydrogen-Bond-Dependent Membrane Translocation Studies

With only one hydrogen-bond donor, this compound is computationally predicted to exhibit better passive permeability than its two-donor N–H pyrazole analog. It can therefore be employed in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies to experimentally test the relationship between HBD count and translocation in a matched molecular pair format [3].

Quote Request

Request a Quote for 3-(dimethylamino)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.